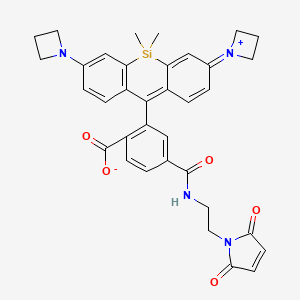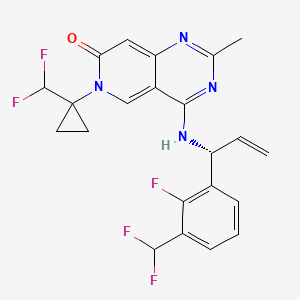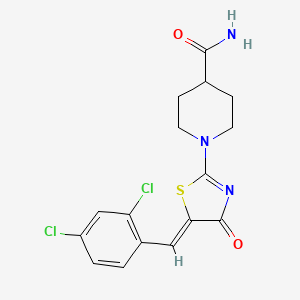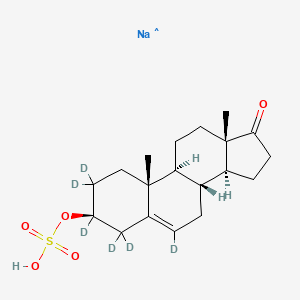
Dehydroepiandrosterone sulfate sodium salt-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroepiandrosterone sulfate sodium salt-d6 is a deuterated form of dehydroepiandrosterone sulfate sodium salt. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its applications in mass spectrometry and other analytical techniques due to its unique isotopic labeling, which helps in tracing and quantifying biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydroepiandrosterone sulfate sodium salt-d6 involves the incorporation of deuterium atoms into the dehydroepiandrosterone sulfate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required purity standards. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the final product.
化学反应分析
Types of Reactions
Dehydroepiandrosterone sulfate sodium salt-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学研究应用
Dehydroepiandrosterone sulfate sodium salt-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry to quantify and trace chemical reactions.
Biology: Helps in studying metabolic pathways and enzyme activities by tracking the labeled compound.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Employed in quality control and analytical testing to ensure the accuracy and precision of measurements.
作用机制
The mechanism of action of dehydroepiandrosterone sulfate sodium salt-d6 involves its role as a labeled compound in analytical studies. It does not exert biological effects by itself but serves as a tracer to study the behavior of dehydroepiandrosterone sulfate in biological systems. The labeled compound helps in identifying molecular targets and pathways by providing insights into the distribution and metabolism of the parent compound.
相似化合物的比较
Similar Compounds
Dehydroepiandrosterone sulfate sodium salt: The non-deuterated form of the compound.
Dehydroepiandrosterone: The parent compound without the sulfate group.
Androstenedione: A related steroid hormone with similar biological functions.
Uniqueness
Dehydroepiandrosterone sulfate sodium salt-d6 is unique due to its isotopic labeling, which provides distinct advantages in analytical studies. The deuterium atoms enhance the accuracy and precision of mass spectrometric analyses, making it a valuable tool in research and industry.
属性
分子式 |
C19H28NaO5S |
|---|---|
分子量 |
397.5 g/mol |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1/i3D,7D2,11D2,13D; |
InChI 键 |
LCLCCCKZRQRRTC-GORLXBCTSA-N |
手性 SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OS(=O)(=O)O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C.[Na] |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


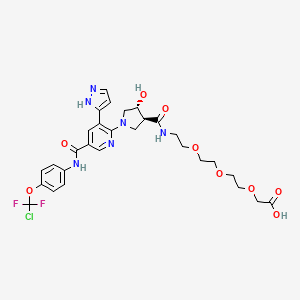


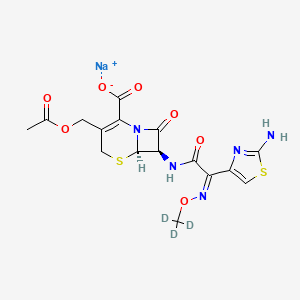
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
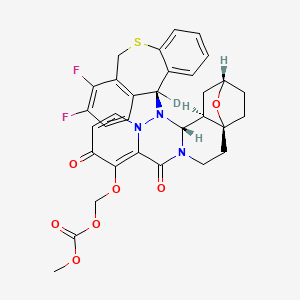
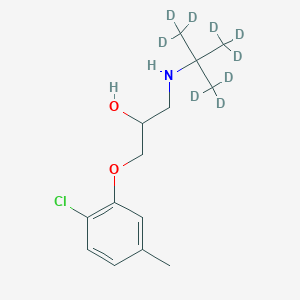
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)


